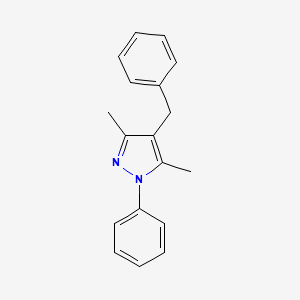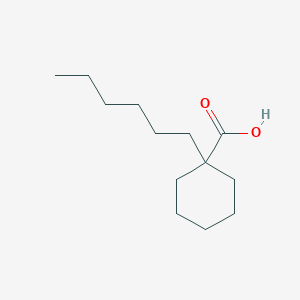![molecular formula C23H18NPS B14361812 N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline CAS No. 90250-74-1](/img/structure/B14361812.png)
N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phosphorothioyl group attached to a buta-1,3-diyn-1-yl chain, which is further connected to an aniline moiety. The presence of both phosphorothioyl and diynyl groups makes it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline typically involves the coupling of a diphenylphosphorothioyl precursor with a buta-1,3-diyn-1-yl intermediate. The reaction conditions often require the use of organometallic reagents, such as aryllithium or Grignard reagents, to facilitate the formation of the desired product . The reaction is usually carried out under an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The phosphorothioyl group can be oxidized to form phosphine oxide derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Phosphine oxide derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted aniline derivatives, depending on the electrophile used.
Applications De Recherche Scientifique
N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline involves its interaction with molecular targets through its phosphorothioyl and diynyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The specific pathways involved depend on the target molecule and the context of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(Diphenylphosphoryl)buta-1,3-diyn-1-yl]-N-methylaniline: Similar structure but with a phosphoryl group instead of a phosphorothioyl group.
N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline: Features a phosphanyl group instead of a phosphorothioyl group.
Uniqueness
N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline is unique due to the presence of the phosphorothioyl group, which imparts distinct chemical reactivity and potential biological activity compared to its phosphoryl and phosphanyl analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
90250-74-1 |
|---|---|
Formule moléculaire |
C23H18NPS |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
N-(4-diphenylphosphinothioylbuta-1,3-diynyl)-N-methylaniline |
InChI |
InChI=1S/C23H18NPS/c1-24(21-13-5-2-6-14-21)19-11-12-20-25(26,22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2-10,13-18H,1H3 |
Clé InChI |
WFTZFTITZPDWIF-UHFFFAOYSA-N |
SMILES canonique |
CN(C#CC#CP(=S)(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-[3-(trifluoromethyl)phenyl]pyrazin-2-amine](/img/structure/B14361730.png)
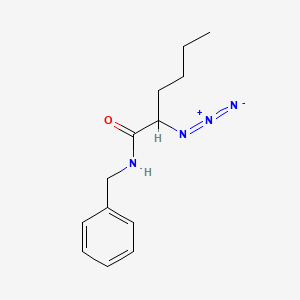
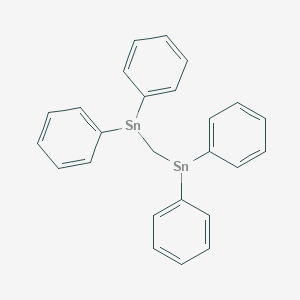
![N-[8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine](/img/structure/B14361740.png)
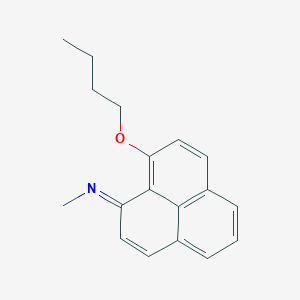
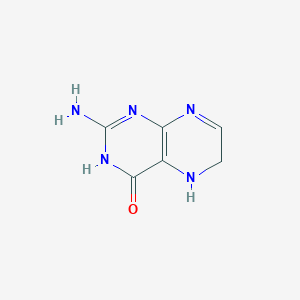
![3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14361780.png)
![4-Chloro-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14361784.png)
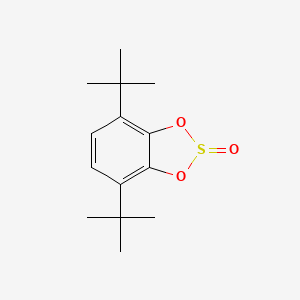
![11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,8-diene-3,10-dione](/img/structure/B14361797.png)
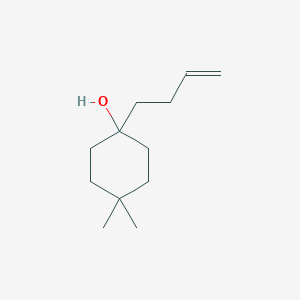
![3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B14361811.png)
